Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline ring, a pyridine ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities and exhibit a broad spectrum of biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O3 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
methyl 2-amino-1-(4-chlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O3/c1-29-22(28)20-18(13-4-3-11-25-12-13)19-16(5-2-6-17(19)27)26(21(20)24)15-9-7-14(23)8-10-15/h3-4,7-12,18H,2,5-6,24H2,1H3 |
InChI Key |
BRUUTWGPINYWMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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